2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide
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Overview
Description
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide is an organic compound that features a benzylsulfanyl group attached to a benzamide backbone, with a 5-chloropyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The initial step involves the synthesis of a benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.
Coupling with Benzamide: The benzylsulfanyl intermediate is then coupled with 5-chloropyridin-2-ylbenzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzylsulfanyl derivatives.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can modulate the activity of these targets by binding to their active sites or altering their conformation. The chloropyridinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-N-(5-bromopyridin-2-yl)benzamide: Similar structure with a bromine atom instead of chlorine.
2-(benzylsulfanyl)-N-(5-fluoropyridin-2-yl)benzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific combination of benzylsulfanyl and chloropyridinyl groups provides distinct chemical and pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-chloropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDQLDXYJMYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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